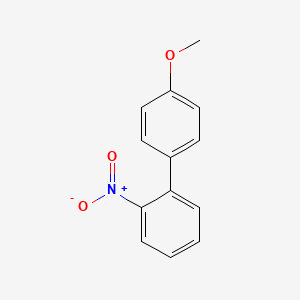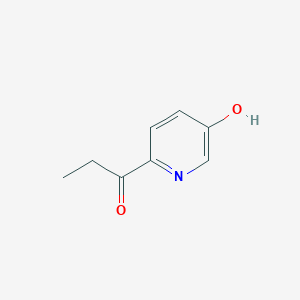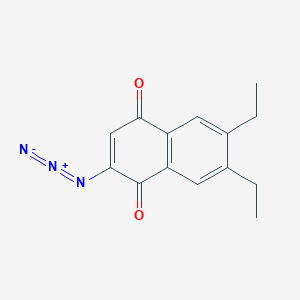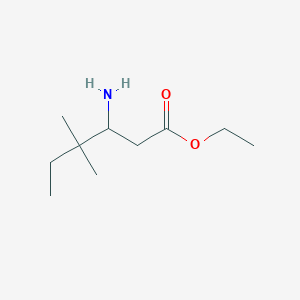
2-(Methyl(3-phenylpropyl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(3-phenylpropyl)amino)ethanol typically involves the reaction of N-methyl-3-phenylpropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{N-methyl-3-phenylpropylamine} + \text{ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a solvent such as toluene or ethanol, and the temperature is maintained at around 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of specialized reactors that allow for the efficient mixing and reaction of the starting materials. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing the production of unwanted by-products.
化学反应分析
Types of Reactions
2-(Methyl(3-phenylpropyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
科学研究应用
2-(Methyl(3-phenylpropyl)amino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of various chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 2-(Methyl(3-phenylpropyl)amino)ethanol involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby modulating their signaling pathways .
相似化合物的比较
Similar Compounds
1-Methyl-3-phenylpropylamine: Similar structure but lacks the hydroxyl group.
N-Methyl-N-(3-phenylpropyl)amine: Similar structure but lacks the hydroxyl group.
3-Phenyl-1-propylamine: Similar structure but lacks the N-methyl group
Uniqueness
2-(Methyl(3-phenylpropyl)amino)ethanol is unique due to the presence of both an amine and an alcohol functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, the presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
2-[methyl(3-phenylpropyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO/c1-13(10-11-14)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
InChI 键 |
CGKNVPPWAKNYMZ-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCC1=CC=CC=C1)CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B8613666.png)
![7,7,8,9,9-Pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8613671.png)
![4-Chloro-5-(4-pyridinyl)thieno[2,3-d]pyrimidine](/img/structure/B8613674.png)



![N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B8613710.png)
![{3-[Di(prop-2-en-1-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B8613713.png)



